molecular formula C14H12N2O B13883113 5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine

Cat. No.: B13883113
M. Wt: 224.26 g/mol
InChI Key: JJMNNLZPDFAQJB-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a methoxy group at the 5-position and a phenyl group at the 1-position. The methoxy group contributes to electronic modulation, while the phenyl substituent introduces steric bulk, influencing both chemical reactivity and biological target interactions. Pyrrolo[2,3-b]pyridines are structurally analogous to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism, making them promising candidates for drug discovery .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methoxy-1-phenylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H12N2O/c1-17-13-9-11-7-8-16(14(11)15-10-13)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

JJMNNLZPDFAQJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=C1)C=CN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine typically involves the reaction of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with phenyl-substituted reagents under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-methoxy-1H-pyrrolo[2,3-b]pyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity/Applications
This compound 5-OCH₃, 1-Ph ~224.25 Enhanced binding affinity due to phenyl steric bulk; moderate solubility Kinase inhibition, anticancer research
5-Methoxy-1H-pyrrolo[2,3-b]pyridine 5-OCH₃ ~160.17 Base scaffold; high reactivity at N1 position Intermediate for antiviral agents
5-Phenoxy-1H-pyrrolo[2,3-b]pyridine 5-OPh ~226.25 Improved lipophilicity; reduced metabolic stability Antiproliferative activity
3-Chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine 5-OCH₃, 3-Cl ~198.62 Halogenation enhances electrophilicity; targets DNA-binding proteins Antibacterial agents
5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 5-F, 2-I, 1-SO₂Ph ~402.22 Fluorine and iodine improve bioavailability and target specificity Cytostatic effects (IC₅₀ = 20 nM)

Impact of Substituents on Bioactivity

  • Methoxy Group (5-OCH₃): Enhances electron density on the aromatic system, improving interactions with hydrophobic enzyme pockets.
  • Phenyl Group (1-Ph) : Introduces steric hindrance, reducing metabolic degradation. This substitution is critical in kinase inhibitors where bulky groups fit into allosteric pockets .
  • Halogenation (Cl, F, I) : Chlorine at position 3 (e.g., 3-Chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine) increases electrophilicity, aiding covalent bond formation with biological targets . Fluorine improves metabolic stability and membrane permeability, as seen in fluorinated derivatives .

Comparative Pharmacological Data

Solubility and Metabolic Stability

  • Methylation vs. Phenylation : Methyl groups (e.g., 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine) improve metabolic stability but reduce aqueous solubility due to increased hydrophobicity . In contrast, phenyl groups balance stability and moderate solubility .
  • Carboxylic Acid Derivatives : Compounds like 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exhibit higher solubility but lower membrane permeability, limiting their use in central nervous system targets .

Key Research Findings

Kinase Inhibition: this compound demonstrates selective inhibition of JAK2 kinase (IC₅₀ = 45 nM), outperforming non-phenylated analogs due to improved binding pocket occupancy .

Antibacterial Activity : Halogenated derivatives (e.g., 3-Chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine) show potent activity against Gram-positive bacteria (MIC = 2 µg/mL) .

Cytostatic Effects: Fluorinated and iodinated compounds exhibit low-nanomolar IC₅₀ values, making them candidates for oncology pipelines .

Biological Activity

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of heterocyclic compounds known for their complex structures and potential biological activities. The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functional group modifications. Recent studies have reported various synthetic pathways that enhance yield and purity, which are crucial for subsequent biological evaluations .

Anticancer Properties

One of the most notable biological activities of this compound is its anticancer effect. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values in the micromolar range against breast cancer (4T1) and cervical carcinoma (HeLa) cell lines .

Cell Line IC50 (µM) Reference
4T1 (Breast Cancer)9
HeLa (Cervical Cancer)12

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be comparable to standard antibiotics like ciprofloxacin, indicating potential as a new antibacterial agent .

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus3.12
Escherichia coli12.5

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

  • FGFR Inhibition : Some derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .
  • Microtubule Dynamics : The compound may interfere with microtubule dynamics, a critical process in cell division, thus exerting antiproliferative effects on cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Study : A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed significant tumor reduction compared to control groups, supporting its use as a lead compound for further development .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties against resistant strains of bacteria. The compound demonstrated effective inhibition at low concentrations, indicating its potential as an alternative treatment option in antibiotic-resistant infections .

Q & A

Q. What are the key considerations for synthesizing 5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine derivatives?

Synthesis typically involves multi-step reactions, such as coupling methoxy-substituted intermediates with phenyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). Key steps include:

  • Functionalization : Introducing substituents at the 3- and 5-positions using boronic acids or alkynyl reagents .
  • Protection/Deprotection : Use of tosyl (Ts) groups to protect reactive sites, followed by deprotection under basic conditions (e.g., KOH in ethanol) .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate pure products .
    Methodological rigor requires optimizing reaction time, temperature, and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How can structural characterization of this compound be performed?

  • Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns (e.g., methoxy proton signals at ~3.8 ppm and aromatic protons in the pyrrolo-pyridine core) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₁N₂O, MW 213.25) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline derivatives .

Q. What analytical methods ensure purity and stability during experiments?

  • Chromatography : Thin-layer chromatography (TLC) for real-time reaction monitoring and HPLC for quantitative purity assessment (e.g., >95% purity for biological assays) .
  • Stability Testing : Accelerated degradation studies under varied pH, temperature, and light exposure, analyzed via UV-Vis spectroscopy .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-Donating Groups : Methoxy at position 5 enhances binding to kinases by stabilizing π-π interactions in hydrophobic pockets .
  • Bulkier Substituents : Alkynyl groups at position 3 improve metabolic stability but may reduce solubility, requiring formulation optimization (e.g., PEGylation) .
  • Data-Driven Optimization : Use IC₅₀ values from enzyme inhibition assays (e.g., kinase panels) to prioritize candidates .

Q. How can contradictory data in synthetic yields or biological results be resolved?

  • Yield Discrepancies : Re-evaluate reaction conditions (e.g., solvent polarity, catalyst purity). For example, MnO₂ oxidation in THF may yield 49% product, but switching to DMF could improve efficiency .
  • Biological Variability : Replicate assays with standardized cell lines and controls. Statistical tools (e.g., ANOVA) identify outliers due to assay plate effects .

Q. What computational approaches support the design of novel derivatives?

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR or BTK kinases. Focus on hydrogen bonds between the methoxy group and conserved residues (e.g., Thr790 in EGFR) .
  • ADMET Prediction : Software like Schrödinger’s QikProp evaluates pharmacokinetic properties (e.g., logP <3 for optimal bioavailability) .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

  • Purification at Scale : Replace column chromatography with recrystallization or continuous flow systems to reduce solvent waste .
  • Catalyst Recycling : Immobilize Pd catalysts on silica supports to minimize metal contamination in final products .

Q. How are advanced spectroscopic techniques applied in mechanistic studies?

  • In Situ IR Spectroscopy : Monitor intermediate formation during reactions (e.g., imine formation in Schiff base derivatives) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex derivatives, such as diastereomers formed during asymmetric synthesis .

Methodological Tables

Q. Table 1. Synthetic Optimization for 5-Methoxy Derivatives

StepReagents/ConditionsYield (%)Key ChallengeSolution
TosylationTsCl, NaH, THF, 0°C→rt95Exothermic reactionSlow addition of TsCl
DeprotectionKOH, EtOH, 80°C76Incomplete reactionExtended reflux (12 hr)
Cross-CouplingPd(PPh₃)₄, K₂CO₃, 105°C64Catalyst deactivationUse degassed solvents

Q. Table 2. Biological Activity vs. Substituents

DerivativeR₁ (Position 3)R₂ (Position 5)IC₅₀ (nM)Notes
14Phenyl3,4-Dimethoxyphenyl12High selectivity
21aEthynyl3,4-Dimethoxyphenyl45Improved stability
16IodoBromo>1000Inactive

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